Methyl 2-(4-formylphenoxy)propanoate
Overview
Description
Methyl 2-(4-formylphenoxy)propanoate is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of a formyl group attached to a phenoxy moiety, which is further connected to a propanoate ester
Mechanism of Action
Target of Action
Methyl 2-(4-formylphenoxy)propanoate is a synthetic organic compound . It’s possible that the compound could interact with various biological targets depending on its structure and functional groups.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-formylphenoxy)propanoate typically involves the esterification of 2-(4-formylphenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The formyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures under controlled conditions.
Major Products Formed:
Oxidation: 2-(4-carboxyphenoxy)propanoic acid.
Reduction: Methyl 2-(4-hydroxyphenoxy)propanoate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(4-formylphenoxy)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis or oxidation-reduction processes.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Methyl 2-(4-formylphenoxy)propanoate can be compared with other similar compounds such as:
Methyl 2-(4-hydroxyphenoxy)propanoate: Lacks the formyl group, making it less reactive in oxidation-reduction reactions.
Methyl 2-(4-nitrophenoxy)propanoate: Contains a nitro group instead of a formyl group, leading to different reactivity and applications.
Methyl 2-(4-methoxyphenoxy)propanoate:
The uniqueness of this compound lies in its formyl group, which imparts specific reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-(4-formylphenoxy)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(11(13)14-2)15-10-5-3-9(7-12)4-6-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSBEICDSVTRGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597080 | |
Record name | Methyl 2-(4-formylphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70129-95-2 | |
Record name | Methyl 2-(4-formylphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(4-formylphenoxy)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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